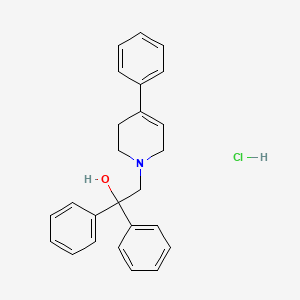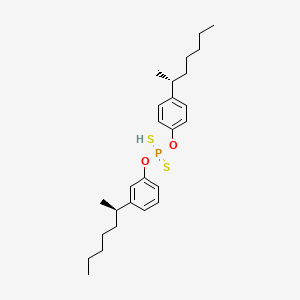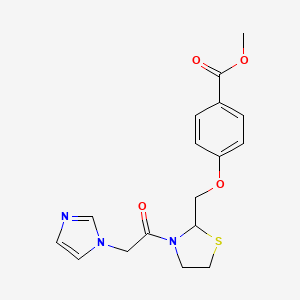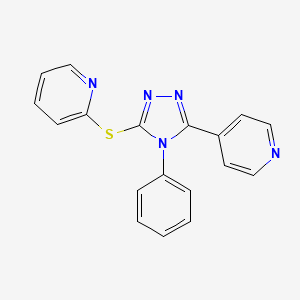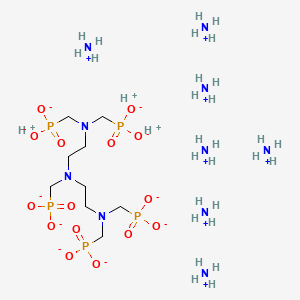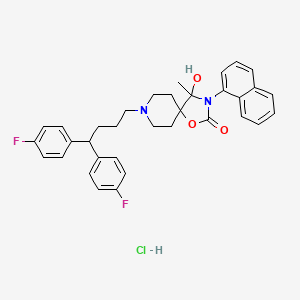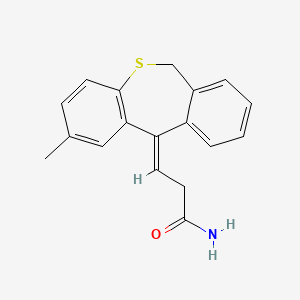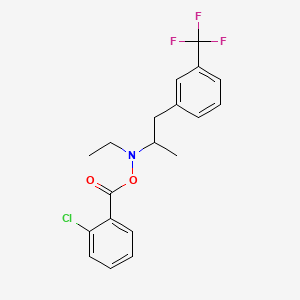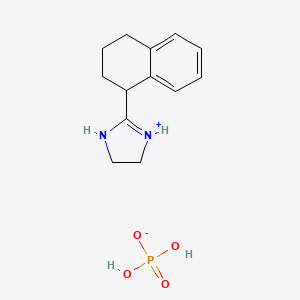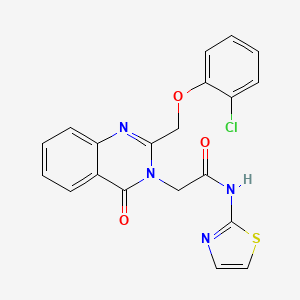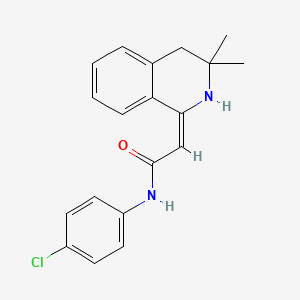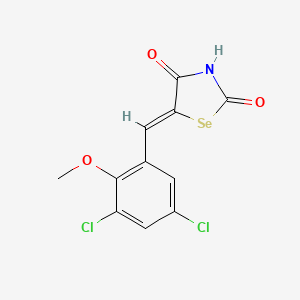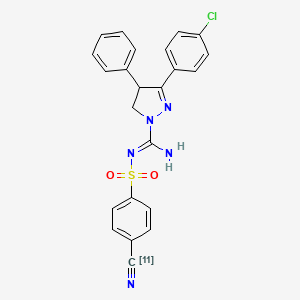
1H-Pyrazole-1-carboximidamide, 3-(4-chlorophenyl)-N-((4-(cyano-11C)phenyl)sulfonyl)-4,5-dihydro-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SD-5024 C-11 erfolgt in mehreren Schritten, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien, Lösungsmittel und Katalysatoren, um das gewünschte Produkt zu erhalten. Detaillierte Synthesewege und Reaktionsbedingungen sind oft proprietär und können je nach gewünschter Reinheit und Ausbeute variieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von SD-5024 C-11 beinhaltet die Skalierung der Laborsynthese auf einen größeren Maßstab. Dieser Prozess erfordert eine Optimierung der Reaktionsbedingungen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Häufige Techniken umfassen Batch- und kontinuierliche Durchflussverfahren, wobei Temperatur, Druck und Reaktionszeit sorgfältig gesteuert werden, um die Effizienz zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
SD-5024 C-11 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um das gewünschte Ergebnis zu erzielen .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen führen zur Bildung neuer Verbindungen mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
SD-5024 C-11 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme, einschließlich Wechselwirkungen mit Proteinen und Enzymen.
Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung bestimmter Krankheiten.
Industrie: Bei der Entwicklung neuer Materialien und Produkte eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von SD-5024 C-11 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien zum Wirkmechanismus sind unerlässlich, um seine potenziellen therapeutischen Anwendungen zu verstehen .
Wirkmechanismus
The mechanism of action of SD-5024 C-11 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu SD-5024 C-11 umfassen andere chemische Substanzen mit verwandten Strukturen und Eigenschaften. Einige Beispiele sind:
- SD-5024 C-10
- SD-5024 C-12
- SD-5024 C-13 .
Einzigartigkeit
SD-5024 C-11 ist einzigartig aufgrund seiner spezifischen Molekülstruktur, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine einzigartigen Merkmale machen es zu einer wertvollen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung .
Eigenschaften
CAS-Nummer |
1061091-86-8 |
|---|---|
Molekularformel |
C23H18ClN5O2S |
Molekulargewicht |
462.9 g/mol |
IUPAC-Name |
N'-[4-(azanylidyne(111C)methyl)phenyl]sulfonyl-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C23H18ClN5O2S/c24-19-10-8-18(9-11-19)22-21(17-4-2-1-3-5-17)15-29(27-22)23(26)28-32(30,31)20-12-6-16(14-25)7-13-20/h1-13,21H,15H2,(H2,26,28)/i14-1 |
InChI-Schlüssel |
OQIBXTHHXDTIBJ-UMSOTBISSA-N |
Isomerische SMILES |
C1C(C(=NN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)[11C]#N)/N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(C(=NN1C(=NS(=O)(=O)C2=CC=C(C=C2)C#N)N)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


